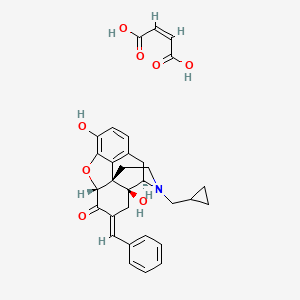

BNTX maleate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R,4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO4.C4H4O4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17;5-3(6)1-2-4(7)8/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2;1-2H,(H,5,6)(H,7,8)/b19-12+;2-1-/t21-,25+,26+,27-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHUUKGUNNYVGB-LQDKARLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018962 | |

| Record name | 7-Benzylidenenaltrexone maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864461-31-4 | |

| Record name | 7-Benzylidenenaltrexone maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 7-Benzylidenenaltrexone Maleate (BNTX Maleate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Benzylidenenaltrexone (B1236580) (BNTX) maleate (B1232345) is a semi-synthetic opioid derivative that has been identified as a potent and highly selective antagonist of the δ₁-opioid receptor.[1] Beyond its activity at opioid receptors, recent research has unveiled a novel mechanism of action for BNTX maleate in the context of oncology. It has been shown to sensitize pancreatic cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[2][3][4][5] This dual functionality presents this compound as a compound of significant interest for further investigation in both neuroscience and cancer biology. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Primary Mechanism of Action: δ₁-Opioid Receptor Antagonism

This compound is a standard selective δ₁ opioid receptor antagonist.[1] Its primary and most well-characterized mechanism of action is the blockade of this specific subtype of opioid receptor.

Quantitative Data: Receptor Binding Affinity

The binding affinity of BNTX for the δ₁-opioid receptor has been determined through radioligand binding assays. The following table summarizes the available quantitative data.

| Ligand | Receptor Subtype | Assay Type | Parameter | Value | Species | Reference |

| 7-Benzylidenenaltrexone (BNTX) | δ₁-Opioid Receptor | [³H][D-Pen²,D-Pen⁵]enkephalin) ([³H]DPDPE) binding assay | Kᵢ | 0.1 nM | Guinea Pig (brain membranes) | [1] |

Table 1: High-Affinity Binding Profile of 7-Benzylidenenaltrexone (BNTX)

Secondary Mechanism of Action: Sensitization of Pancreatic Cancer Cells to TRAIL-Induced Apoptosis

In addition to its role as a δ₁-opioid receptor antagonist, this compound has been identified as a potent sensitizer (B1316253) of pancreatic cancer cells to TRAIL-induced apoptosis.[2][3][4][5] This activity is of particular interest due to the resistance of many cancers to TRAIL-based therapies.

The core of this mechanism involves the downregulation of the X-linked inhibitor of apoptosis protein (XIAP) through the inhibition of the Protein Kinase C alpha (PKCα)/AKT signaling pathway.[2][3][4]

Signaling Pathway of this compound in TRAIL Sensitization

The following diagram illustrates the signaling cascade initiated by this compound in pancreatic cancer cells, leading to the enhancement of TRAIL-induced apoptosis.

Caption: Signaling pathway of this compound in sensitizing pancreatic cancer cells to TRAIL-induced apoptosis.

Quantitative Data: In Vivo Efficacy in a Pancreatic Cancer Xenograft Model

The combination of this compound and TRAIL has demonstrated significant anti-tumor activity in a preclinical mouse model of pancreatic cancer.

| Treatment Group | Mean Tumor Volume (Day 20) | Statistical Significance (vs. Control) |

| Control | ~1000 mm³ | - |

| BNTX | ~900 mm³ | Not Significant |

| TRAIL | ~800 mm³ | Not Significant |

| BNTX + TRAIL | ~300 mm³ | P < 0.05 |

Table 2: Tumor Growth Inhibition in an AsPC-1 Tumor Xenograft Model.[2] (Values are estimated from the graphical data presented in the source).

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound. Note: These protocols are summaries of the methods described in the cited literature and may require further optimization for specific laboratory conditions.

Cell Viability Assay (Luminescent ATP Assay)

This protocol outlines the measurement of cell viability in pancreatic cancer cell lines treated with this compound and/or TRAIL.[2]

Objective: To determine the effect of this compound and TRAIL on the viability of pancreatic cancer cells.

Materials:

-

Pancreatic cancer cell lines (e.g., AsPC-1, PANC-1, MIA PaCa-2)

-

96-well plates

-

This compound

-

Recombinant human TRAIL

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells at a density of 2,000-3,000 cells per well in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with the desired concentrations of this compound for 30 minutes.

-

Add TRAIL (e.g., 25 ng/ml) to the wells and incubate for an additional 24 hours.

-

Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

Analyze the data to determine the relative cell survival rate.

Caption: Experimental workflow for the cell viability assay.

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol describes the analysis of key proteins in the signaling pathway affected by this compound and TRAIL.[2]

Objective: To assess the expression and phosphorylation status of proteins such as XIAP, AKT, PARP, and caspase-3.

Materials:

-

Pancreatic cancer cells

-

This compound

-

Recombinant human TRAIL

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (targeting XIAP, p-AKT, AKT, PARP, cleaved caspase-3, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat pancreatic cancer cells with this compound and/or TRAIL as described for the cell viability assay.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the appropriate primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Caption: Experimental workflow for Western blot analysis.

Conclusion

7-Benzylidenenaltrexone (BNTX) maleate exhibits a dual mechanism of action, functioning as a highly selective δ₁-opioid receptor antagonist and as a sensitizer of pancreatic cancer cells to TRAIL-induced apoptosis. The latter mechanism, involving the inhibition of the PKCα/AKT pathway and subsequent downregulation of XIAP, presents a promising avenue for the development of novel cancer therapeutics. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound.

References

- 1. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Downregulation of X-linked inhibitor of apoptosis protein by ‘7-Benzylidenenaltrexone maleate’ sensitizes pancreatic cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Downregulation of X-linked inhibitor of apoptosis protein by '7-Benzylidenenaltrexone maleate' sensitizes pancreatic cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to BNTX Maleate (B1232345): A Selective δ₁ Opioid Receptor Antagonist

This technical guide provides a comprehensive overview of BNTX maleate (7-Benzylidenenaltrexone maleate), a principal tool in opioid research. It details the compound's chemical properties, pharmacological profile, and its application in elucidating the specific functions of the δ₁ opioid receptor subtype. This document adheres to stringent data presentation and visualization standards to facilitate advanced research and development.

Core Properties of this compound

This compound is a synthetic derivative of naltrexone, recognized for its high selectivity as an antagonist for the δ₁ (delta-1) opioid receptor.[1][2] Its chemical name is 7-Benzylidenenaltrexone maleate.[2] This selectivity allows researchers to pharmacologically dissect the roles of δ₁ receptors from other opioid receptor subtypes, including the closely related δ₂ subtype.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 7-Benzylidenenaltrexone maleate | [2] |

| Molecular Formula | C₂₇H₂₇NO₄·C₄H₄O₄ | [1][2] |

| Molecular Weight | 545.59 g/mol | [1][4] |

| CAS Number | 864461-31-4 | [1][2] |

| Purity | ≥97-99% | [1][4] |

| Solubility | Soluble to 100 mM in DMSO and to 10 mM in water with gentle warming. | [1][4] |

| Storage | Desiccate at -20°C. | [1][2] |

Pharmacological Profile

The defining characteristic of this compound is its potent and selective antagonism at the δ₁ opioid receptor. This is quantified by its binding affinity (Kᵢ), which measures how tightly the molecule binds to the receptor. A lower Kᵢ value indicates a higher binding affinity.[5]

Receptor Binding Selectivity

This compound exhibits a significantly higher affinity for the δ₁ receptor compared to other opioid receptor subtypes.[6] Emerging evidence suggests that the δ₁ receptor subtype may be a heterodimer of the μ-opioid receptor (MOR) and the δ-opioid receptor (DOR), while the δ₂ receptor is a DOR homomer.[7] BNTX is more potent at the μ-δ heterodimer (δ₁).[7]

Table 2: Receptor Binding Affinity (Kᵢ) of this compound

| Receptor Subtype | Kᵢ (nM) | Selectivity (δ₁ vs. Other) |

| δ₁-opioid | 0.1 | - |

| δ₂-opioid | 10.8 | 108-fold |

| μ-opioid | 13.3 | 133-fold |

| κ-opioid | 58.6 | 586-fold |

| (Data sourced from MedChemExpress)[6] |

Functional Antagonism

As an antagonist, this compound binds to the δ₁ receptor but does not elicit a biological response. Instead, it blocks the receptor, preventing endogenous and exogenous agonists from binding and activating it. This inhibitory action has been demonstrated in various experimental models. For instance, BNTX inhibits neurogenic ion transport in porcine ileal mucosa and has been shown to increase the antinociceptive ED₅₀ value of the δ-agonist DPDPE in in vivo studies.[1][4]

Signaling Pathways and Mechanism of Antagonism

Opioid receptors, including the δ₁ subtype, are G-protein-coupled receptors (GPCRs) that signal primarily through the inhibitory G-protein, Gᵢ/G₀.[8][9] Agonist activation initiates a cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and modulation of ion channel activity, ultimately reducing neuronal excitability.[10] this compound exerts its effect by physically occupying the agonist binding site, thereby preventing this signaling cascade from being initiated.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound | CAS 864461-31-4 | Tocris Bioscience [tocris.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, delta1 opioid receptor antagonist (ab146142) | Abcam [abcam.com]

- 5. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Pharmacological Profile of BNTX Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BNTX maleate (B1232345), chemically known as 7-Benzylidenenaltrexone (B1236580) maleate, is a potent and selective δ₁ (delta 1) opioid receptor antagonist. This technical guide provides a comprehensive overview of the pharmacological profile of BNTX maleate, summarizing its mechanism of action, pharmacodynamic effects, and key experimental findings. The document includes detailed experimental protocols for in vitro and in vivo studies, quantitative data on receptor binding and functional activity, and visualizations of its signaling pathways. This guide is intended to serve as a resource for researchers in pharmacology, oncology, and neuroscience investigating the therapeutic potential and applications of this compound.

Introduction

This compound is a derivative of naltrexone (B1662487) and is distinguished by its high selectivity for the δ₁ opioid receptor subtype.[1][2] This selectivity has made it a valuable pharmacological tool for differentiating the roles of δ₁ and δ₂ opioid receptors in various physiological processes, including nociception and cough reflexes.[1] More recently, research has uncovered a novel application for this compound in oncology, specifically in sensitizing pancreatic cancer cells to apoptosis. This guide synthesizes the current knowledge on this compound, with a focus on its pharmacological properties and the methodologies used to elucidate them.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 7-Benzylidenenaltrexone maleate | |

| Molecular Formula | C₂₇H₂₇NO₄·C₄H₄O₄ | |

| Molecular Weight | 545.59 g/mol | |

| CAS Number | 129468-28-6 | [3] |

| Appearance | Solid | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO and water |

Pharmacodynamics

The primary mechanism of action of this compound is the selective antagonism of the δ₁ opioid receptor. Its pharmacodynamic effects have been characterized through receptor binding assays and in vivo functional studies.

Receptor Binding Affinity

This compound exhibits high affinity and selectivity for the δ₁ opioid receptor. Radioligand binding assays have been employed to determine its binding affinity (Ki) for various opioid receptor subtypes.

Table 2: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| δ₁ | [³H]DPDPE | Guinea Pig Brain Membranes | 0.1 | [2] |

| δ₂ | [³H]DSLET | Guinea Pig Brain Membranes | ~10 |

DPDPE: [D-Pen²,D-Pen⁵]enkephalin; DSLET: [D-Ser²,Leu⁵]enkephalin-Thr⁶

In Vivo Pharmacological Activity

The functional effects of this compound have been demonstrated in various animal models, highlighting its antagonist activity at the δ₁ opioid receptor.

Table 3: In Vivo Antagonist Activity of this compound

| Model | Species | Agonist | Endpoint | This compound Effect | Reference |

| Antinociception (Tail-Flick Test) | Mouse | DPDPE (δ₁ agonist) | Antinociceptive ED₅₀ | 5.9-fold increase with s.c. BNTX | [1] |

| Antinociception (Tail-Flick Test) | Mouse | DPDPE (δ₁ agonist) | Antinociceptive ED₅₀ | 4-fold increase with i.t. BNTX | [1] |

| Antinociception (Tail-Flick Test) | Mouse | DELT II (δ₂ agonist) | Antinociceptive ED₅₀ | No significant change | [1] |

| Antitussive (Capsaicin-induced cough) | Mouse | - | Number of coughs | Dose-dependent reduction |

s.c.: subcutaneous; i.t.: intrathecal; ED₅₀: median effective dose; DPDPE: [D-Pen², D-Pen⁵]enkephalin; DELT II: [D-Ala²]deltorphin II

Role in Oncology: Sensitization of Pancreatic Cancer Cells to TRAIL-Induced Apoptosis

Recent studies have revealed a potential role for this compound in cancer therapy. Specifically, it has been shown to sensitize pancreatic cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.

Signaling Pathway

This compound, in combination with TRAIL, promotes apoptosis in pancreatic cancer cells through the downregulation of the X-linked inhibitor of apoptosis protein (XIAP). This is achieved by inhibiting the Protein Kinase C alpha (PKCα)/AKT signaling pathway, which leads to the ubiquitin/proteasome-dependent degradation of XIAP. The resulting decrease in XIAP levels allows for the activation of caspases and subsequent apoptosis.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Experiments

This protocol assesses the effect of this compound on the viability of pancreatic cancer cells.

-

Cell Lines: AsPC-1, BxPC-3, or other pancreatic cancer cell lines.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 1-20 µM) and/or TRAIL (e.g., 10-100 ng/mL) for 24-48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

-

This protocol quantifies the extent of apoptosis induced by this compound and TRAIL.

-

Procedure:

-

Treat pancreatic cancer cells with this compound and/or TRAIL as described for the cell viability assay.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

-

This protocol is used to detect changes in protein expression levels in the PKCα/AKT/XIAP signaling pathway.

-

Procedure:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against PKCα, p-AKT, AKT, XIAP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Experiments

This model evaluates the in vivo efficacy of this compound in combination with TRAIL.

-

Animal Model: Athymic nude mice (4-6 weeks old).

-

Procedure:

-

Subcutaneously inject pancreatic cancer cells (e.g., 5 x 10⁶ AsPC-1 cells) into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, this compound alone, TRAIL alone, this compound + TRAIL).

-

Administer treatments via appropriate routes (e.g., intraperitoneal injection) for a specified duration.

-

Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).

-

This assay assesses the antagonist effect of this compound on δ₁ opioid receptor-mediated analgesia.

-

Animal Model: Male Sprague-Dawley rats or ICR mice.

-

Procedure:

-

Administer this compound via the desired route (e.g., subcutaneous or intrathecal).

-

After a predetermined time, administer a δ₁-selective agonist (e.g., DPDPE).

-

Measure the baseline tail-flick latency by applying a radiant heat source to the tail.

-

Record the latency for the animal to flick its tail away from the heat source.

-

A cut-off time is set to prevent tissue damage.

-

Determine the antinociceptive ED₅₀ of the agonist in the presence and absence of this compound.

-

Pharmacokinetics

Detailed pharmacokinetic studies specifically for this compound are limited in publicly available literature. However, based on its structural similarity to naltrexone, it is expected to undergo hepatic metabolism. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Summary and Future Directions

This compound is a highly selective δ₁ opioid receptor antagonist with well-established utility in opioid research. The discovery of its ability to sensitize pancreatic cancer cells to TRAIL-induced apoptosis opens a new avenue for its therapeutic development. Future research should focus on a comprehensive characterization of its pharmacokinetic profile, further elucidation of its anticancer mechanisms in other tumor types, and preclinical evaluation of its safety and efficacy in combination with other anticancer agents. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their investigation of this compound.

Visualized Workflows

References

- 1. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Benzylidenenaltrexone | C27H27NO4 | CID 5486825 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of Neratinib Maleate

Disclaimer: The compound "BNTX maleate" is not a recognized entity in publicly available scientific literature. This guide will proceed using Neratinib (B1684480) maleate (B1232345) (HKI-272), a well-documented irreversible pan-ErbB tyrosine kinase inhibitor, as a representative example to fulfill the detailed structural and content requirements of the request. Neratinib's discovery, synthesis, and mechanism of action are well-established and serve as an excellent model for a technical whitepaper aimed at researchers and drug development professionals.

Executive Summary

Neratinib is a potent, orally available small molecule that irreversibly inhibits the kinase activity of Epidermal Growth Factor Receptor (EGFR/HER1), Human Epidermal Growth Factor Receptor 2 (HER2), and HER4.[1][2] Developed initially by Wyeth and later by Pfizer before being licensed to Puma Biotechnology, it targets the intracellular ATP-binding pocket of these receptors, leading to sustained inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival.[3][4] Its primary indication is for the extended adjuvant treatment of early-stage HER2-positive breast cancer.[4][5] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key pharmacological data of Neratinib maleate.

Discovery and Development

Neratinib (HKI-272) was rationally designed as a modification of earlier quinazoline-based kinase inhibitors, such as EKB-569 (pelitinib), with the goal of achieving irreversible binding and broader activity against the ErbB (HER) family of receptors.[3] The key structural modification was the incorporation of a reactive acrylamide (B121943) moiety, which forms a covalent bond with a conserved cysteine residue (Cys-805 in HER2 and Cys-773 in EGFR) in the ATP-binding pocket.[3][5] This irreversible binding mechanism was hypothesized to provide a more durable inhibition of receptor signaling compared to reversible inhibitors, a feature thought to be crucial for overcoming drug resistance.[6]

The development program, culminating in the pivotal Phase III ExteNET trial, demonstrated that Neratinib significantly improved invasive disease-free survival in patients with early-stage HER2-positive breast cancer following standard trastuzumab-based adjuvant therapy.[7][8] This led to its FDA approval in July 2017 under the brand name Nerlynx®.[4][5]

Chemical Synthesis

The synthesis of Neratinib involves a multi-step process. One common route involves the coupling of a key quinoline (B57606) intermediate with the acrylamide side chain.[9][10] The final step to produce the maleate salt involves reacting the Neratinib free base with maleic acid in a suitable solvent system, such as a water-alcohol solution, followed by crystallization.[11]

A generalized synthetic workflow is outlined below. This process involves the preparation of a substituted aniline, which is then coupled with a cyano-quinoline intermediate. Subsequent reactions introduce the reactive acrylamide side chain required for its mechanism of action.[10][12]

Data Presentation

Quantitative data regarding Neratinib's inhibitory activity and pharmacokinetic properties are summarized below for clarity and comparison.

Table 1: In Vitro Inhibitory Activity of Neratinib

| Target Kinase | IC50 (nM) | Assay Type | Reference(s) |

| HER2 (ErbB2) | 59 | Cell-free autophosphorylation assay | [1][3][6] |

| EGFR (HER1) | 92 | Cell-free autophosphorylation assay | [1][3][6] |

| HER4 (ErbB4) | ~19 | In vitro kinase assay | [1][6] |

Note: IC50 values can vary based on specific assay conditions.

Table 2: Pharmacokinetic Parameters of Neratinib in Humans

| Parameter | Value (at 240 mg daily dose) | Notes | Reference(s) |

| Tmax (Median) | ~3-5 hours | Time to reach maximum plasma concentration. | [9][13] |

| Cmax (Mean) | ~73.1 ng/mL | Maximum plasma concentration. | [13] |

| AUC (Mean) | ~1133 ng·h/mL | Area under the plasma concentration-time curve. | [13] |

| Apparent Terminal Half-Life | ~14-17 hours | Varies across studies. | [13] |

| Metabolism | Primarily via CYP3A4 and FMO | Metabolized into several active metabolites (M3, M6, M7, M11). | [14] |

Mechanism of Action and Signaling Pathways

Neratinib functions as an irreversible pan-HER inhibitor.[3][15] It covalently binds to cysteine residues in the ATP-binding pockets of EGFR, HER2, and HER4, leading to irreversible inactivation of their tyrosine kinase domains.[1][3] This action blocks the autophosphorylation and activation of these receptors, thereby inhibiting downstream signaling through two major pathways critical for cancer cell growth and survival: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[1][5][6] The sustained inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in HER2-overexpressing tumor cells.[15][16]

Experimental Protocols

Protocol: HER2 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the IC50 value of Neratinib against HER2 kinase using a luminescence-based assay that measures ADP production.[17][18]

1. Materials:

-

Recombinant HER2 Kinase Enzyme (e.g., Promega Cat.# V9101)[17]

-

Kinase Substrate (e.g., Poly (Glu4,Tyr1))

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[18]

-

ATP (10 mM stock)

-

Neratinib (serially diluted in 100% DMSO, then in kinase buffer)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)[18]

-

384-well assay plates (low volume, white)

2. Procedure:

-

Inhibitor Preparation: Prepare a 10-point serial dilution of Neratinib in DMSO. Further dilute these stocks into kinase buffer to create 4x final assay concentrations.

-

Assay Plate Setup: Add 2.5 µL of the diluted Neratinib or vehicle (DMSO in kinase buffer) to triplicate wells of a 384-well plate.

-

Enzyme Preparation: Dilute HER2 kinase to a 4x working concentration in kinase buffer, based on prior enzyme titration experiments.

-

Substrate/ATP Mix: Prepare a 2x working solution of the substrate and ATP in kinase buffer. The final ATP concentration should be at or near its Km for the enzyme.

-

Reaction Initiation: To each well, add 2.5 µL of the 4x HER2 enzyme solution, followed immediately by 5 µL of the 2x substrate/ATP mix. The final reaction volume is 10 µL.

-

Incubation: Cover the plate and incubate at room temperature for 60 minutes.

-

Signal Generation (ADP-Glo™): a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Convert luminescence values to percent inhibition relative to vehicle controls and plot against the logarithm of Neratinib concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Western Blot for Phospho-HER2 Inhibition in Cells

This protocol assesses Neratinib's ability to inhibit HER2 autophosphorylation in a cellular context.[19]

1. Materials:

-

HER2-overexpressing cell line (e.g., SK-BR-3, BT-474)

-

Cell culture medium and supplements

-

Neratinib

-

Modified RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-HER2 (Tyr1248), anti-total HER2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

2. Procedure:

-

Cell Culture and Treatment: Seed SK-BR-3 cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of Neratinib (e.g., 0-1000 nM) for 6-24 hours. Include a vehicle-only control.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Protein Extraction: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane) and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with anti-p-HER2 primary antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply ECL substrate and capture the chemiluminescent signal with an imager.

-

Analysis: Strip the membrane and re-probe for total HER2 and then β-actin for normalization. Quantify band intensities to determine the ratio of p-HER2 to total HER2.

References

- 1. benchchem.com [benchchem.com]

- 2. drugs.com [drugs.com]

- 3. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neratinib - Wikipedia [en.wikipedia.org]

- 5. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]

- 8. Pharmacodynamics, pharmacokinetics and clinical efficacy of neratinib in HER2-positive breast cancer and breast cancer with HER2 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. API SYNTHESIS INTERNATIONAL: NERATINIB [apisynthesisint.blogspot.com]

- 11. EP2537843A2 - Preparation of maleate salt of neratininb and its use - Google Patents [patents.google.com]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. neratinib [drugcentral.org]

- 15. nerlynxhcp.com [nerlynxhcp.com]

- 16. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HER2 Kinase Enzyme System Application Note [worldwide.promega.com]

- 18. promega.com [promega.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the In Vivo Effects of Neurotoxins on Zebrafish Larvae

Disclaimer: Research on a specific compound labeled "BNTX maleate" in zebrafish larvae has not been identified in publicly available scientific literature. To fulfill the structural and content requirements of this guide, the well-characterized neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) will be used as a representative compound. The data, protocols, and pathways described herein are based on established findings for MPTP and similar neurotoxins and serve as a framework for assessing the in vivo effects of novel neurotoxic compounds.

Executive Summary

The zebrafish (Danio rerio) larva has emerged as a powerful vertebrate model for developmental neurotoxicity screening due to its genetic homology with humans, rapid development, optical transparency, and suitability for high-throughput assays.[1][2] This guide provides a comprehensive overview of the in vivo effects of neurotoxin exposure, using MPTP as a primary example. It details the quantitative effects on survival, morphology, locomotor activity, and dopaminergic neuron integrity. Furthermore, this document outlines detailed experimental protocols for key assays and visualizes the underlying molecular pathways and experimental workflows, offering a robust resource for researchers in toxicology and drug development.

Quantitative Data Summary

The toxicological impact of neurotoxin exposure is quantified through a series of dose-response assessments. The following tables summarize typical quantitative data obtained from studies exposing zebrafish larvae to neurotoxins like MPTP, beginning at 3 days post-fertilization (dpf) and assessed at 7 dpf.[3]

Table 1: Survival and Morphological Defects

| Concentration (μM) | Survival Rate (%) | Malformation Rate (%) | Predominant Malformations |

| 0 (Control) | >95% | <5% | None |

| 50 | 85% | 15% | Mild pericardial edema |

| 100 | 70% | 30% | Pericardial edema, tail curvature |

| 250 | 50% (LC50) | 65% | Severe edema, tail/spinal curvature[3] |

| 500 | <20% | >90% | Severe systemic defects, necrosis |

Table 2: Locomotor Activity Analysis

Locomotor activity is a sensitive endpoint for assessing neurotoxicity.[4][5][6] Larval movement is tracked in response to stimuli, such as changes in light.

| Concentration (μM) | Total Distance Moved (cm/10 min) | Average Velocity (cm/s) | Movement Frequency (bursts/min) |

| 0 (Control) | 150 ± 12.5 | 0.25 ± 0.02 | 45 ± 4 |

| 50 | 130 ± 11.8 | 0.22 ± 0.02 | 38 ± 3 |

| 100 | 95 ± 9.7 | 0.16 ± 0.01 | 25 ± 2* |

| 250 | 45 ± 5.1 | 0.08 ± 0.01 | 10 ± 1** |

*p < 0.05, **p < 0.01 compared to control

Table 3: Dopaminergic (DA) Neuron Integrity and Gene Expression

Neurotoxins like MPTP selectively damage dopaminergic neurons, which can be quantified through cell counting in transgenic lines (e.g., Tg(dat:eGFP)) and by measuring the expression of key genes.[3][7]

| Concentration (μM) | DA Neuron Count (% of Control) | th1 Expression (fold change) | dat Expression (fold change) | p53 Expression (fold change) |

| 0 (Control) | 100% | 1.0 | 1.0 | 1.0 |

| 100 | 75% | 0.8 | 0.75 | 1.2 |

| 250 | 61%[3] | 0.6[3] | 0.69[3] | 1.35[3] |

th1: Tyrosine hydroxylase 1; dat: Dopamine transporter; p53: Tumor protein p53 (apoptosis marker)

Experimental Protocols

Detailed and standardized protocols are critical for reproducibility in neurotoxicity studies.

Zebrafish Husbandry and Toxin Exposure

-

Animal Maintenance: Wild-type or transgenic (e.g., Tg(dat:eGFP)) zebrafish are maintained under a standard 14/10-hour light/dark cycle at 28.5°C.

-

Embryo Collection: Embryos are collected post-fertilization and raised in E3 embryo medium.

-

Exposure Protocol:

-

At 3 days post-fertilization (dpf), healthy larvae are selected and arrayed into multi-well plates (e.g., 24-well plates) with one larva per well.

-

The E3 medium is replaced with fresh medium containing the desired concentration of the neurotoxin (e.g., MPTP) or vehicle control (e.g., 0.1% DMSO).

-

Larvae are incubated in the toxin solution for a defined period, typically 4 days (from 3 dpf to 7 dpf).[3] Daily observations for mortality and morphological defects are recorded.

-

Locomotor Behavior Assay

-

Acclimation: At 7 dpf, following toxin exposure, individual larvae are transferred to a 96-well plate with fresh E3 medium.[5] They are allowed to acclimate for at least 15-30 minutes under ambient light.[3]

-

Tracking: The plate is placed into an automated video tracking system (e.g., DanioVision, ZebraBox).[3][5]

-

Stimulus Paradigm: A common paradigm involves alternating periods of light and darkness (e.g., 5 minutes light, 5 minutes dark, 5 minutes light). Larval activity is recorded throughout.

-

Data Analysis: Software analyzes the video recordings to extract parameters such as total distance moved, velocity, and frequency of movement.[6][8]

Dopaminergic Neuron Visualization and Quantification

-

Sample Preparation: At 7 dpf, larvae are anesthetized with tricaine (B183219) (MS-222) and mounted on a depression slide in 3% methylcellulose.

-

Imaging: For transgenic lines like Tg(dat:eGFP), which express green fluorescent protein in dopaminergic neurons, the brain is imaged directly using a confocal microscope.[3][7]

-

Quantification: Z-stack images are captured, focusing on the ventral diencephalon region where specific dopaminergic neuron clusters are located.[3] The number of fluorescent neurons is counted manually or using image analysis software (e.g., ImageJ).

-

Statistical Analysis: The neuron counts from treated groups are compared to the vehicle control group.

Oxidative Stress Measurement

-

Probe Incubation: Reactive oxygen species (ROS) can be detected using fluorescent probes like CellROX or MitoSOX Red.[9][10][11] Following toxin exposure, live larvae are incubated in E3 medium containing the ROS-sensitive probe for 15-30 minutes at 28°C, protected from light.[12]

-

Wash and Mount: Larvae are rinsed multiple times with fresh E3 medium to remove excess probe and then mounted for imaging as described in 3.3.

-

Analysis: The fluorescence intensity in the brain region is quantified using confocal microscopy and image analysis software.[9][10] This provides a measure of oxidative stress induced by the neurotoxin.

Visualizations: Pathways and Workflows

Mechanism of MPTP-Induced Neurotoxicity

The diagram below illustrates the pathway by which MPTP induces dopaminergic neuron death.

Caption: MPTP is metabolized to MPP+, which selectively enters dopaminergic neurons and causes cell death.

Experimental Workflow for Neurotoxicity Assessment

The following diagram outlines the logical flow of an in vivo neurotoxicity screening experiment in zebrafish larvae.

Caption: Workflow for assessing neurotoxicity in zebrafish from exposure to multi-parametric analysis.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. invivobiosystems.com [invivobiosystems.com]

- 6. plone.ufpb.br [plone.ufpb.br]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. gene-tools.com [gene-tools.com]

- 11. uottawa.scholarsportal.info [uottawa.scholarsportal.info]

- 12. Video: Analysis of Oxidative Stress in Zebrafish Embryos [jove.com]

BNTX Maleate and its Role in Modulating Neurogenic Ion Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological effects of BNTX maleate (B1232345) on neurogenic ion transport, with a specific focus on its actions within the intestinal mucosa. BNTX maleate, chemically known as 7-Benzylidenenaltrexone maleate, is a potent and selective δ1 opioid receptor antagonist.[1] Its significance in the field of gastrointestinal research stems from its ability to inhibit neurogenic ion transport, a process mediated by a putative novel opioid receptor located on submucosal neurons.[1] This document synthesizes the available quantitative data, details relevant experimental methodologies, and visually represents the underlying signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Concepts: Neurogenic Ion Transport

In the intestine, the transport of ions across the epithelial layer is a tightly regulated process crucial for maintaining fluid and electrolyte balance. This transport can be significantly influenced by the enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract. "Neurogenic ion transport" refers to the modulation of epithelial ion secretion or absorption by neurotransmitters released from enteric neurons, particularly those within the submucosal plexus.[2] Electrical stimulation of submucosal neurons evokes the release of secretagogues, such as acetylcholine (B1216132) and vasoactive intestinal peptide (VIP), which in turn stimulate epithelial cells to secrete anions (primarily chloride), leading to fluid secretion into the intestinal lumen. This physiological response can be measured experimentally as an increase in the short-circuit current (Isc) in a Ussing chamber setup.

This compound: A Modulator of Neurogenic Secretion

This compound has been identified as an inhibitor of this neurogenic secretory process. The primary evidence for this activity comes from studies on porcine ileal mucosa, a well-established model for human intestinal physiology.

Quantitative Data on the Inhibitory Effects of this compound

The inhibitory effects of various opioid agonists on electrically-evoked neurogenic ion transport and the antagonistic action of this compound have been quantified. The following tables summarize the key findings from the seminal study by Poonyachoti et al. (2001) in the Journal of Pharmacology and Experimental Therapeutics.

Table 1: Potency of Opioid Agonists in Inhibiting Neurogenic Ion Transport in Porcine Ileal Mucosa

| Opioid Agonist | Receptor Selectivity | pIC50 (mean ± SEM) |

| [D-Ala2]-deltorphin II | δ (delta) | 8.4 ± 0.7 |

| [D-Ala2,N-methyl-Phe4,Gly5-ol]-enkephalin (DAMGO) | µ (mu) | 8.0 ± 0.1 |

pIC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal inhibition of the electrically-evoked short-circuit current.[1]

Table 2: Antagonistic Effect of this compound on Opioid Agonist-Induced Inhibition of Neurogenic Ion Transport

| Agonist | Antagonist (100 nM) | Fold Reduction in Agonist Potency |

| [D-Pen2,D-Pen5]-enkephalin (DPDPE) | This compound | 13.5 |

| [D-Ala2,N-methyl-Phe4,Gly5-ol]-enkephalin (DAMGO) | This compound | 15.5 |

These data demonstrate that this compound significantly reduces the potency of both δ and µ opioid agonists in inhibiting neurogenic ion transport, suggesting it acts as an antagonist at the receptor mediating this effect.[1]

Experimental Protocols

The investigation of this compound's effect on neurogenic ion transport relies on a well-defined ex vivo methodology using an Ussing chamber.

Key Experiment: Measurement of Neurogenic Ion Transport in Porcine Ileal Mucosa

Objective: To measure the effect of this compound on the inhibition of electrically-stimulated ion transport across the porcine ileal mucosa.

Methodology:

-

Tissue Preparation:

-

Obtain fresh ileal tissue from pigs.

-

Isolate a section of the ileum and rinse with a cold, oxygenated Krebs-Ringer bicarbonate buffer.

-

Dissect the mucosa and submucosa away from the underlying muscle layers.

-

Mount the resulting mucosa-submucosa sheet in an Ussing chamber, which separates the tissue into mucosal and serosal hemichambers.

-

-

Ussing Chamber Setup:

-

Fill both hemichambers with equal volumes of Krebs-Ringer bicarbonate buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

The Ussing chamber is equipped with two pairs of electrodes: one pair to measure the transepithelial potential difference (PD) and the other to pass a current to clamp the PD to 0 mV. The current required to do this is the short-circuit current (Isc), which is a measure of net active ion transport.

-

-

Experimental Procedure:

-

Allow the tissue to equilibrate in the Ussing chamber until a stable baseline Isc is achieved.

-

Induce neurogenic ion transport by applying electrical field stimulation (EFS) across the tissue via electrodes in the chamber. This results in a transient increase in Isc.

-

To test the effect of opioid agonists, add the agonist to the serosal side of the tissue and perform EFS. The reduction in the EFS-evoked Isc indicates inhibition of neurogenic ion transport.

-

To test the antagonistic effect of this compound, pre-incubate the tissue with this compound on the serosal side before adding the opioid agonist and performing EFS.

-

-

Data Analysis:

-

Measure the peak change in Isc in response to EFS in the absence and presence of agonists and antagonists.

-

Calculate the percent inhibition of the EFS-evoked Isc by the agonists.

-

Determine the IC50 values for the agonists.

-

Calculate the fold-shift in the agonist dose-response curve in the presence of this compound to quantify its antagonistic activity.

-

Logical Workflow for the Experiment

Caption: Workflow for assessing this compound's effect on neurogenic ion transport.

Signaling Pathways

The inhibitory effect of this compound on neurogenic ion transport is exerted through its antagonism of a specific opioid receptor on submucosal neurons. The activation of this receptor by opioid agonists triggers an intracellular signaling cascade that ultimately reduces the secretion of ions by the intestinal epithelium.

Proposed Signaling Pathway for Opioid-Mediated Inhibition of Neurogenic Ion Transport

The following diagram illustrates the proposed signaling pathway:

Caption: Opioid-mediated inhibition of neurogenic ion transport signaling cascade.

Pathway Description:

-

Receptor Activation/Antagonism: Opioid agonists bind to and activate a 7-benzylidenenaltrexone-preferring opioid receptor on the surface of submucosal neurons. This compound acts as a competitive antagonist at this receptor, preventing its activation.

-

G-Protein Coupling: Upon activation, the receptor couples to inhibitory G-proteins (Gi/o).

-

Downstream Effectors: The activated G-protein initiates several downstream effects:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The G-protein directly inhibits voltage-gated Ca2+ channels, reducing calcium influx, and activates G-protein-coupled inwardly rectifying K+ (GIRK) channels, increasing potassium efflux.

-

-

Neuronal Inhibition: The combined effect of reduced cAMP, decreased Ca2+ influx, and increased K+ efflux is a hyperpolarization of the neuron and a reduction in its excitability.

-

Reduced Neurotransmitter Release: The decreased neuronal activity leads to a reduction in the release of secretagogues like acetylcholine (ACh) and vasoactive intestinal peptide (VIP) from the nerve terminals in proximity to the intestinal crypts.

-

Decreased Epithelial Secretion: With less stimulation of their receptors by ACh and VIP, the epithelial cells exhibit a reduced opening of apical chloride channels, leading to a decrease in chloride and subsequent fluid secretion.

Conclusion

This compound serves as a critical pharmacological tool for elucidating the role of a novel opioid receptor in the regulation of neurogenic ion transport in the intestine. Its selective antagonism of this receptor provides a clear mechanism for its inhibitory effects on intestinal secretion. The experimental framework and signaling pathways detailed in this guide offer a comprehensive overview for researchers investigating enteric neuroscience, opioid pharmacology, and the development of new therapeutic agents for gastrointestinal disorders characterized by abnormal secretion. Further research into the precise molecular identity and downstream signaling partners of the 7-benzylidenenaltrexone-preferring opioid receptor will undoubtedly open new avenues for drug discovery.

References

- 1. Pharmacological evidence for a 7-benzylidenenaltrexone-preferring opioid receptor mediating the inhibitory actions of peptidic delta- and mu-opioid agonists on neurogenic ion transport in porcine ileal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of ion transport in the porcine intestinal tract by enteric neurotransmitters and hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

BNTX Maleate: An In-depth Technical Guide for the Investigation of Novel Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Benzylidenenaltrexone (B1236580) maleate (B1232345) (BNTX maleate), a pivotal pharmacological tool for the study of opioid receptors. This compound is recognized as a standard selective δ₁ opioid receptor antagonist.[1][2][3] It has also been instrumental in investigating putative novel opioid receptors, particularly through its inhibitory effects on neurogenic ion transport in the porcine ileal mucosa.[1][2][3] This document details its pharmacological properties, experimental applications, and the signaling pathways it modulates, offering a valuable resource for researchers in opioid pharmacology and drug development.

Core Properties of this compound

| Property | Value | Source |

| Chemical Name | 7-Benzylidenenaltrexone maleate | Tocris |

| Molecular Weight | 545.59 g/mol | [2] |

| Molecular Formula | C₂₇H₂₇NO₄·C₄H₄O₄ | [2] |

| Purity | ≥99% (HPLC) | [1][2] |

| Solubility | Soluble to 100 mM in DMSO and to 10 mM in water with gentle warming. | [2] |

| Storage | Desiccate at -20°C | [1][2] |

Quantitative Analysis of Receptor Binding

This compound exhibits a high affinity and selectivity for the δ₁-opioid receptor subtype. The following table summarizes the available binding affinity data.

| Receptor Subtype | Ligand Displaced | Tissue/Cell Line | Kᵢ (nM) | Reference |

| δ₁-Opioid | [³H]DPDPE | Guinea pig brain membranes | 0.1 | [2] |

| δ₂-Opioid | [³H]DSLET | Guinea pig brain membranes | 10 | BenchChem |

Kᵢ (Inhibition Constant): A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are foundational for characterizing the interaction of this compound and other ligands with opioid receptors.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

-

Homogenize tissues (e.g., rodent brain) or cells expressing the opioid receptor of interest in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a fresh buffer, and the protein concentration is determined.

2. Competitive Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]DPDPE for δ-opioid receptors) with varying concentrations of the unlabeled test compound (e.g., this compound).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the mixture at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

3. Filtration and Detection:

-

Terminate the reaction by rapid filtration through a glass fiber filter plate to separate the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist. As an antagonist, this compound would be used to inhibit agonist-stimulated [³⁵S]GTPγS binding.

1. Membrane Preparation:

-

Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.

2. Assay Procedure:

-

In a 96-well plate, pre-incubate the cell membranes with varying concentrations of this compound and a fixed concentration of an opioid agonist (e.g., DPDPE).

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

3. Termination and Detection:

-

Terminate the assay by rapid filtration through a filter plate.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

-

Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of this compound to determine its IC₅₀ and subsequently its antagonist constant (Kₑ).

cAMP Inhibition Assay

This assay assesses the functional consequence of opioid receptor activation, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This compound is used to antagonize the agonist-induced inhibition of cAMP production.

1. Cell Culture and Treatment:

-

Culture cells stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).

-

Pre-treat the cells with varying concentrations of this compound.

-

Stimulate the cells with an opioid agonist in the presence of forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.

2. cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., based on HTRF, ELISA, or other detection methods).

3. Data Analysis:

-

Determine the ability of this compound to reverse the agonist-induced decrease in cAMP levels. Calculate the IC₅₀ value for this compound's antagonistic effect.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Canonical Opioid Receptor Signaling Pathway

Opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o).

Caption: Canonical Gαi/o-coupled opioid receptor signaling cascade.

This compound and the Putative Novel Opioid Receptor in the Enteric Nervous System

This compound has been shown to inhibit neurogenic ion transport in the porcine ileal mucosa, an effect mediated by a putative novel opioid receptor.[1][2][3] The enteric nervous system (ENS) orchestrates intestinal motility and secretion through a complex interplay of neurotransmitters and signaling pathways. While the precise signaling cascade of this novel receptor remains to be fully elucidated, a plausible hypothetical pathway based on known ENS physiology is presented below.

Opioids can modulate the release of excitatory neurotransmitters like acetylcholine (B1216132) (ACh) and Substance P from enteric neurons. This compound's inhibitory action suggests it may antagonize a novel opioid receptor on these neurons, preventing the opioid-mediated suppression of neurotransmitter release, thereby impacting ion secretion by the intestinal epithelium.

Hypothetical Signaling in Enteric Neurons

Caption: Hypothetical pathway of this compound action at a novel enteric opioid receptor.

Conclusion

This compound is an indispensable tool for opioid receptor research, offering high selectivity for the δ₁-opioid receptor subtype. The detailed protocols and data presented in this guide provide a solid foundation for its use in characterizing opioid receptor pharmacology. Furthermore, its role in probing the function of a putative novel opioid receptor in the enteric nervous system highlights its importance in expanding the frontiers of opioid research. Future investigations are warranted to fully elucidate the signaling pathways and physiological relevance of this novel receptor.

References

- 1. δ-OPIOJD RECEPTOR MOBILIZATION OF INTRACELLULAR CALCIUM IN S...: Ingenta Connect [ingentaconnect.com]

- 2. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, delta1 opioid receptor antagonist (ab146142) | Abcam [abcam.com]

Cellular Targets of 7-Benzylidenenaltrexone Maleate (BNTX Maleate): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Benzylidenenaltrexone (B1236580) maleate (B1232345) (BNTX maleate), a derivative of naltrexone, has emerged as a compound of interest due to its selective antagonism of the δ₁-opioid receptor and its potential anti-cancer properties. This technical guide provides a comprehensive overview of the known cellular targets of this compound, with a particular focus on its mechanism of action in sensitizing pancreatic cancer cells to apoptosis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to support further research and development efforts.

Core Cellular Targets and Binding Affinity

This compound's primary and most well-characterized cellular target is the δ₁-opioid receptor, a member of the G protein-coupled receptor (GPCR) family. As an antagonist, this compound binds to this receptor and blocks the effects of endogenous and exogenous agonists.

| Target | Ligand | Assay System | Affinity (Kᵢ) | Affinity (Kₑ) | Reference |

| δ₁-Opioid Receptor | 7-Benzylidenenaltrexone | Guinea Pig Brain Membranes | 0.1 nM | - | [1] |

| δ-Opioid Receptors | 7-Benzylidenenaltrexone | Smooth Muscle Preparations | - | ~0.8 nM | [2] |

Kᵢ: Inhibitory constant; Kₑ: Equilibrium constant. Data for this compound specifically was not available; the data presented is for its active component, 7-benzylidenenaltrexone.

Mechanism of Action in Pancreatic Cancer

In the context of pancreatic cancer, this compound has been shown to sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. This is achieved through the modulation of a key intracellular signaling pathway. The primary mechanism involves the downregulation of the X-linked inhibitor of apoptosis protein (XIAP), a potent anti-apoptotic protein often overexpressed in cancer cells.[3]

The proposed signaling cascade initiated by this compound is as follows:

-

Inhibition of the PKCα/AKT Pathway: this compound treatment leads to the inhibition of Protein Kinase C alpha (PKCα) and the downstream serine/threonine kinase AKT (also known as Protein Kinase B).[3] The antagonism of the δ₁-opioid receptor is thought to initiate this inhibitory cascade, as δ₁-opioid receptor stimulation has been linked to PKC activation.

-

Ubiquitin/Proteasome-Dependent Degradation of XIAP: The inhibition of the PKCα/AKT pathway promotes the ubiquitination and subsequent degradation of the XIAP protein by the proteasome.[3]

-

Sensitization to TRAIL-Induced Apoptosis: The reduction in XIAP levels lowers the threshold for apoptosis induction. When combined with TRAIL, this compound facilitates the activation of the apoptotic cascade.[3]

-

Mitochondrial-Mediated Apoptosis: This combined treatment promotes the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspases and subsequent execution of apoptosis.[3]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound in sensitizing pancreatic cancer cells to TRAIL-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's cellular effects.

Cell Viability Assay (Luminescent CellTiter-Glo® Assay)

This protocol is adapted from the methodology used to assess the effect of this compound in combination with TRAIL on pancreatic cancer cell viability.[4]

Objective: To quantify the viability of pancreatic cancer cells (e.g., AsPC-1) after treatment with this compound and/or TRAIL.

Materials:

-

Pancreatic cancer cell line (e.g., AsPC-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well opaque-walled plates

-

This compound stock solution (in DMSO)

-

TRAIL stock solution (in sterile PBS)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed pancreatic cancer cells into 96-well opaque-walled plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment:

-

Pre-treat cells with varying concentrations of this compound (e.g., 5 µM) for 30 minutes.

-

Add TRAIL (e.g., 25 ng/mL) to the designated wells.

-

Include control wells with vehicle (DMSO) only, this compound only, and TRAIL only.

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Assay:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Record the luminescence using a luminometer.

-

Analysis: Normalize the luminescence readings of treated wells to the vehicle control wells to determine the percentage of cell viability.

Western Blot Analysis of PKCα/AKT/XIAP Pathway

This protocol outlines the steps to analyze the protein expression levels of key components of the signaling pathway affected by this compound.

Objective: To detect changes in the expression and phosphorylation status of PKCα, AKT, and XIAP in pancreatic cancer cells following treatment with this compound and TRAIL.

Materials:

-

Pancreatic cancer cell line (e.g., AsPC-1)

-

6-well plates

-

This compound and TRAIL

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PKCα, anti-phospho-AKT (Ser473), anti-AKT, anti-XIAP, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed AsPC-1 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 2.5 µM) and/or TRAIL (e.g., 25 ng/mL) for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (GAPDH).

Apoptosis Assessment: Cytochrome c Release and Caspase Activation

This protocol describes methods to detect key events in the apoptotic pathway induced by this compound and TRAIL.

Objective: To determine if the combination treatment induces apoptosis via the mitochondrial pathway.

Materials:

-

Pancreatic cancer cells

-

This compound and TRAIL

-

Mitochondria/Cytosol Fractionation Kit

-

Western blot supplies (as in 3.2)

-

Anti-cytochrome c antibody

-

Anti-COX IV antibody (mitochondrial marker)

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Procedure for Cytochrome c Release:

-

Cell Treatment and Fractionation: Treat cells as described in 3.2. Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions using a commercial kit according to the manufacturer's instructions.

-

Western Blotting: Perform western blotting on both fractions as described in 3.2.

-

Analysis: Probe the membranes with anti-cytochrome c antibody to detect its presence in the cytosolic fraction (indicating release from mitochondria). Use anti-COX IV as a marker for the mitochondrial fraction to ensure proper fractionation.

Procedure for Caspase-3/7 Activation:

-

Cell Treatment: Seed and treat cells in a 96-well white-walled plate as described in 3.1.

-

Assay:

-

Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

-

Measurement: Measure the luminescence using a luminometer.

-

Analysis: Increased luminescence corresponds to increased caspase-3/7 activity, indicating apoptosis.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental processes.

Cell Viability and Apoptosis Workflow

Caption: Workflow for assessing cell viability and apoptosis.

Western Blot Workflow

Caption: General workflow for Western blot analysis.

Clinical Studies

As of the latest available information, there are no registered clinical trials specifically investigating 7-benzylidenenaltrexone maleate for any indication.

Conclusion

7-Benzylidenenaltrexone maleate is a selective δ₁-opioid receptor antagonist with demonstrated preclinical activity in sensitizing pancreatic cancer cells to TRAIL-induced apoptosis. Its mechanism of action is centered on the inhibition of the PKCα/AKT signaling pathway, leading to the degradation of the anti-apoptotic protein XIAP. This guide provides a foundational understanding of the cellular targets and mechanisms of this compound, offering detailed protocols and visual aids to facilitate further research into its therapeutic potential. The lack of clinical trial data highlights the early stage of its development and the need for further investigation to translate these preclinical findings into clinical applications.

References

- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 2. Downregulation of X-linked inhibitor of apoptosis protein by '7-Benzylidenenaltrexone maleate' sensitizes pancreatic cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Downregulation of X-linked inhibitor of apoptosis protein by ‘7-Benzylidenenaltrexone maleate’ sensitizes pancreatic cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

BNTX Maleate: A Technical Guide to its Binding Affinity and Selectivity at Opioid Receptor Subtypes

For Immediate Release

This technical guide offers a comprehensive overview of the binding affinity and selectivity profile of 7-Benzylidenenaltrexone (BNTX) maleate, a pivotal antagonist for the δ₁-opioid receptor subtype. This document is intended for researchers, scientists, and drug development professionals investigating opioid receptor pharmacology and developing novel therapeutics targeting these pathways.

BNTX is a key pharmacological tool used to differentiate between the δ₁ and δ₂ subtypes of the δ-opioid receptor (DOR).[1][2] Emerging evidence indicates that this functional diversity arises from the receptor's quaternary structure. The δ₁ receptor is understood to be a heterodimer of the μ-opioid receptor (MOR) and the δ-opioid receptor, while the δ₂ receptor is considered a homomer of the δ-opioid receptor.[1] BNTX demonstrates notable selectivity for the δ₁-opioid receptor subtype.[2]

Quantitative Data Summary

The following tables summarize the binding affinity (Kᵢ) and functional antagonist potency (Kₑ) of BNTX for the δ₁ and δ₂ opioid receptor subtypes. Lower Kᵢ and Kₑ values are indicative of higher binding affinity and potency, respectively.

Table 1: Binding Affinity (Kᵢ, nM) of BNTX at δ-Opioid Receptor Subtypes

| Compound | δ₁ Receptor (Kᵢ, nM) | δ₂ Receptor (Kᵢ, nM) | Selectivity (δ₁/δ₂) | Tissue/Cell Line | Reference |

| BNTX | 0.1 | 10 | 0.01 | Guinea pig brain membranes | [3] |

Table 2: Functional Antagonist Potency (Kₑ, nM) of BNTX against DPDPE

| Compound | δ₁ Receptor (Kₑ, nM) | δ₂ Receptor (Kₑ, nM) | Selectivity (δ₁/δ₂) | Tissue/Cell Line |

| BNTX | 0.32 | 31 | 0.01 | Mouse brain |

Signaling Pathways

BNTX acts as an antagonist at the δ₁-opioid receptor, a G protein-coupled receptor (GPCR). As a heterodimer of the μ-opioid receptor (MOR) and δ-opioid receptor (DOR), its activation by an agonist typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulation of ion channels. BNTX blocks these downstream effects by preventing agonist binding.

Experimental Protocols

The characterization of BNTX's binding affinity and functional potency relies on established in vitro assays.

Radioligand Binding Assay for Determining Binding Affinity (Kᵢ)

This competitive binding assay quantifies the affinity of a compound (BNTX) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Preparation: Cell membranes expressing the δ-opioid receptor of interest are prepared. A radioligand specific for the target receptor is chosen.

-

Incubation: The cell membranes, a fixed concentration of the radioligand, and varying concentrations of BNTX are incubated together.

-

Separation: The reaction is terminated by rapid filtration, which separates the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The percentage of specific binding of the radioligand is plotted against the logarithm of the BNTX concentration to generate a sigmoidal curve. The IC₅₀ value, the concentration of BNTX that inhibits 50% of the specific radioligand binding, is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[2]

[³⁵S]GTPγS Binding Assay for Functional Antagonism

This assay measures the functional consequences of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation by an agonist. Antagonists inhibit this agonist-stimulated binding.

Methodology:

-

Incubation: Cell membranes expressing the receptor of interest are incubated with a fixed concentration of an agonist, [³⁵S]GTPγS, and varying concentrations of BNTX.

-

Separation: The reaction is stopped by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the unbound form.[1]

-

Quantification: The radioactivity on the filters is determined by liquid scintillation counting.[1]

-

Data Analysis: The data are used to create a dose-response curve for the antagonist's inhibition of agonist-stimulated [³⁵S]GTPγS binding. From this curve, the IC₅₀ or the pA₂ value, a measure of antagonist potency, can be calculated.[1]